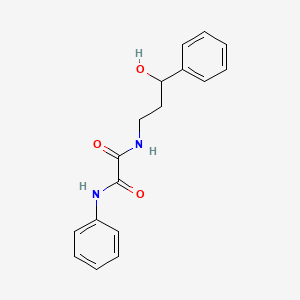
N1-(3-hydroxy-3-phenylpropyl)-N2-phenyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-hydroxy-3-phenylpropyl)-N2-phenyloxalamide is a chemical compound characterized by its unique structure, which includes a phenyl group, a hydroxy group, and an oxalamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-hydroxy-3-phenylpropyl)-N2-phenyloxalamide typically involves the reaction of 3-hydroxy-3-phenylpropylamine with phenyloxalyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain a high-purity product.
化学反応の分析
Types of Reactions: N1-(3-hydroxy-3-phenylpropyl)-N2-phenyloxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: For oxidation reactions, reagents such as hydrogen peroxide or chromic acid may be used. Reduction reactions might involve the use of reducing agents like lithium aluminum hydride. Substitution reactions can be facilitated by nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.
科学的研究の応用
Chemistry: In the field of chemistry, N1-(3-hydroxy-3-phenylpropyl)-N2-phenyloxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors. Its interaction with specific enzymes can provide insights into enzyme mechanisms and lead to the development of new therapeutic agents.
Medicine: In medicine, this compound is being investigated for its pharmacological properties. It may serve as a lead compound for the development of drugs targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism by which N1-(3-hydroxy-3-phenylpropyl)-N2-phenyloxalamide exerts its effects involves its interaction with specific molecular targets. The phenyl group and hydroxy group play crucial roles in binding to enzymes or receptors, leading to the modulation of biological processes. The exact pathways involved depend on the specific application and target of interest.
類似化合物との比較
Similar Compounds: Some compounds similar to N1-(3-hydroxy-3-phenylpropyl)-N2-phenyloxalamide include N1-(3-hydroxy-3-phenylpropyl)-N2-(3-methoxybenzyl)oxalamide and N1-(3-hydroxy-3-phenylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide.
Uniqueness: this compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to interact with a wide range of targets makes it a versatile compound in scientific research and industrial applications.
特性
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-15(13-7-3-1-4-8-13)11-12-18-16(21)17(22)19-14-9-5-2-6-10-14/h1-10,15,20H,11-12H2,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPHENODMSCTPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride](/img/structure/B2848595.png)
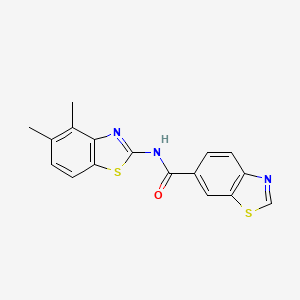
![2-Cyano-N-furan-2-ylmethyl-3-[1-(4-methoxy-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-acrylamide](/img/structure/B2848599.png)
![N'-(3-fluorophenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2848600.png)
![2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2848602.png)

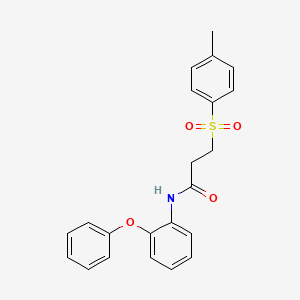
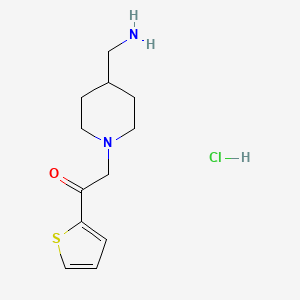
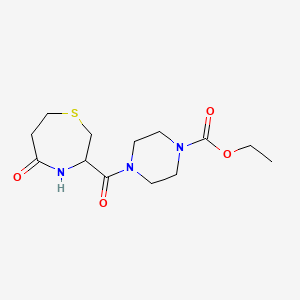
![5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2848608.png)
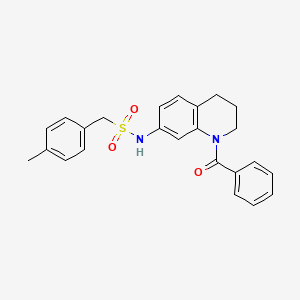
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2848612.png)
![1-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}-4-phenylpiperidine-4-carbonitrile](/img/structure/B2848614.png)
![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2848615.png)
